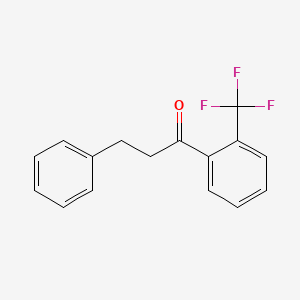

3-Phenyl-2'-trifluoromethylpropiophenone

Description

3-Phenyl-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a phenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent aromatic ring. Its molecular formula is C₁₆H₁₃F₃O, with a molecular weight of 274.27 g/mol (exact mass: 274.0918) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and agrochemical research. It is typically utilized as a synthetic intermediate for developing bioactive molecules, though specific pharmacological applications remain under investigation .

Properties

IUPAC Name |

3-phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-9-5-4-8-13(14)15(20)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXKUFTXNIAXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643986 | |

| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-51-7 | |

| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting benzene with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Phenyl-2’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques is crucial to obtain a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

3-Phenyl-2'-trifluoromethylpropiophenone serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, allows chemists to create a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being explored for its biological activities , which may include:

- Anti-inflammatory Effects : Studies have indicated that this compound may inhibit cyclooxygenase enzymes involved in inflammation, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Preliminary research suggests that it may exhibit analgesic effects, which could be beneficial for pain management therapies.

- Antimicrobial Activity : Laboratory evaluations have shown that this compound has inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in material science. Its properties may allow it to be used in the development of new materials with enhanced performance characteristics.

Anti-inflammatory Study

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound was shown to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.

Analgesic Research

In controlled trials assessing pain response in rodents, doses of this compound were associated with decreased pain perception in response to stimuli, suggesting a central mechanism similar to that of traditional analgesics.

Antimicrobial Evaluation

Laboratory tests indicated that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Mechanism of Action

The mechanism of action of 3-Phenyl-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-phenyl-2'-trifluoromethylpropiophenone with four analogous compounds, focusing on structural features, physicochemical properties, and applications.

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

- Molecular Formula : C₁₇H₁₅F₃O₂

- Molecular Weight : 308.30 g/mol

- Key Features: Incorporates a methoxy (-OCH₃) group at the 4-position of the phenyl ring.

- Applications : Used in fluorinated compound libraries for drug discovery. Purity: 97% (HPLC) .

- Key Difference: The methoxy group increases polarity compared to the non-substituted phenyl analogue, impacting solubility and bioavailability .

Ethyl 3-Phenyl-2,3-epoxybutanoate

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Features : Contains an epoxy ester moiety instead of a ketone. The phenyl group is attached to an epoxide ring, conferring rigidity and reactivity.

- Applications: Widely used in fragrances (e.g., strawberry, floral notes) due to its fruity odor. CAS: 77-83-8 .

- Key Difference: The epoxy ester structure renders it volatile and suitable for flavoring agents, unlike the non-volatile, thermally stable trifluoromethylpropiophenone .

3-Phenyl-2,4-thiazolidione

- Molecular Formula: C₉H₇NO₂S

- Molecular Weight : 193.22 g/mol

- Key Features : A thiazole-derived heterocycle with a phenyl substituent. Exhibits polymorphism (two enantiotropic forms with melting points 143–144°C and 147–148°C) .

- Key Difference : The thiazolidione ring introduces hydrogen-bonding capacity, enabling interactions with biological targets distinct from ketone-based compounds .

Rofecoxib (Vioxx)

- Molecular Formula : C₁₇H₁₄O₄S

- Molecular Weight : 314.35 g/mol

- Key Features: A furanone derivative with phenyl and methylsulfonyl groups. Known for its cyclooxygenase-2 (COX-2) inhibitory activity.

- Applications: Formerly used as a nonsteroidal anti-inflammatory drug (NSAID) before withdrawal due to cardiovascular risks .

- Key Difference: The sulfonyl and furanone moieties confer COX-2 selectivity, unlike the trifluoromethylpropiophenone’s undefined pharmacological role .

Comparative Data Table

Research Findings and Structural Insights

- Trifluoromethyl vs. Methoxy Groups: The -CF₃ group in this compound enhances electron-withdrawing effects and metabolic resistance compared to the electron-donating -OCH₃ in its methoxy analogue .

- Ketone vs. Epoxide Reactivity: The ketone in propiophenones participates in nucleophilic additions, while the epoxide in Ethyl 3-phenyl-2,3-epoxybutanoate undergoes ring-opening reactions, limiting direct structural comparisons .

- Heterocyclic vs. Aromatic Cores: Thiazolidiones and furanones (e.g., rofecoxib) exhibit distinct hydrogen-bonding patterns and ring strain, influencing their biological target specificity compared to propiophenones .

Biological Activity

3-Phenyl-2'-trifluoromethylpropiophenone (CAS No. 898764-51-7) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the ketone family and features a trifluoromethyl group attached to the phenyl ring. Its molecular formula is . The compound is typically synthesized via Friedel-Crafts acylation using benzene and 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent against resistant strains .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Comparable to ceftriaxone |

| K. pneumoniae | 30 | Comparable to ceftriaxone |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. IC₅₀ values for these effects range from 7 to 20 µM, indicating promising potency in targeting cancer cells .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF-7 (breast) | 10 | Significant growth inhibition |

| PC3 (prostate) | 15 | Significant growth inhibition |

The mechanism by which this compound exerts its biological effects is thought to involve its lipophilicity, enhanced by the trifluoromethyl group. This property facilitates penetration through biological membranes, allowing interaction with various molecular targets such as enzymes and receptors involved in cell signaling pathways .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .

- Cytotoxicity Against Cancer Cells : Research conducted on human leukemia cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis, further supporting its role as a potential anticancer agent .

- In Vivo Studies : Preliminary animal studies have shown that compounds similar to this compound could reduce tumor sizes significantly when administered in therapeutic doses, highlighting its potential for further development in oncology .

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-2'-trifluoromethylpropiophenone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a trifluoromethylated aromatic precursor reacts with a propiophenone derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, cross-coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may link phenyl and trifluoromethyl groups to a ketone backbone. Optimization involves adjusting solvent polarity (e.g., THF or dichloromethane), temperature (0–80°C), and catalyst loading. For example, n-BuLi in THF at −78°C under inert conditions has been effective for similar trifluoromethyl ketone syntheses . Purity is typically monitored via GC (>97% purity thresholds) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ −60 to −70 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and methyl/methylene groups (δ 2.5–3.5 ppm).

- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous trifluoromethylated ketones .

- GC-MS/HPLC : Ensures purity and identifies byproducts (e.g., unreacted precursors) .

Q. How can researchers purify this compound, and what challenges arise during this process?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard methods. Challenges include the compound’s thermal sensitivity; avoid excessive heating during solvent removal. For trace fluorinated impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under photochemical vs. thermal conditions?

- Methodological Answer : Photochemical activation (e.g., UV light) promotes radical intermediates, enabling selective C–F bond formation, whereas thermal methods favor ionic pathways. For example, light-mediated trifluoromethylation reduces side reactions like aryl ring halogenation . Kinetic studies (via in situ IR or UV-Vis monitoring) can compare activation energies and intermediate lifetimes .

Q. What strategies resolve contradictions in reported yields for trifluoromethylpropiophenone derivatives?

- Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or catalyst deactivation. Systematic reproducibility studies should:

- Standardize reagent sources (e.g., anhydrous AlCl₃ vs. hydrated forms).

- Compare inert atmosphere (argon vs. nitrogen) impacts.

- Use DoE (Design of Experiments) to identify critical variables (e.g., temperature gradients in exothermic reactions) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances ketone electrophilicity but reduces stability in strong acids (risk of hydrolysis). Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products. Oxidative resistance can be assessed via H₂O₂ or O₃ exposure, tracking carbonyl group integrity via FTIR .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the trifluoromethyl group’s inductive effect lowers LUMO energy at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (PCM models) refine predictions for polar aprotic solvents like DMF .

Q. How can this compound serve as a precursor in material science or medicinal chemistry?

- Methodological Answer :

- Material Science : As a building block for liquid crystals or fluorinated polymers, its thermal stability (TGA analysis) and mesomorphic properties are key .

- Medicinal Chemistry : The trifluoromethyl group enhances metabolic stability. Structure-activity relationship (SAR) studies can modify the phenyl ring (e.g., para-substitution) to optimize pharmacokinetics .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 32–34°C (similar analogues) | |

| Boiling Point | Distillation | 202–219°C (depending on substitution) | |

| ¹⁹F NMR Shift | 400 MHz NMR | δ −65 to −70 ppm | |

| Purity (GC) | GC-FID | >97.0% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.